molecular formula C12H14BrNO2 B1294237 3'-Bromo-4'-morpholinoacetophenone CAS No. 957066-05-6

3'-Bromo-4'-morpholinoacetophenone

Cat. No. B1294237
M. Wt: 284.15 g/mol
InChI Key: FFGSRLSYOANMJK-UHFFFAOYSA-N
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Description

3'-Bromo-4'-morpholinoacetophenone is a compound that can be associated with a variety of chemical reactions and possesses certain physical and chemical properties that make it of interest in various fields of chemistry and biochemistry. While the specific compound 3'-Bromo-4'-morpholinoacetophenone is not directly mentioned in the provided papers, related compounds such as 4'-bromoacetophenone derivatives and morpholino-containing molecules are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related bromoacetophenone derivatives is described in several studies. For instance, pyrrolecarboxamide-conjugated 4'-bromoacetophenones were synthesized for the investigation of their DNA cleaving activities . Another study synthesized alpha-bromo-4-amino-3-nitroacetophenone, a reagent for protein modification, which demonstrates the versatility of bromoacetophenone derivatives in chemical synthesis . These studies suggest that the synthesis of 3'-Bromo-4'-morpholinoacetophenone would likely involve the introduction of a morpholino group to a bromoacetophenone core, possibly through nucleophilic substitution or other suitable organic reactions.

Molecular Structure Analysis

The molecular structure of compounds related to 3'-Bromo-4'-morpholinoacetophenone has been analyzed in several papers. For example, the crystal and molecular structure of bromophos, which contains a bromoacetophenone moiety, was determined by x-ray analysis . Additionally, the molecular structure, vibrational frequencies, and assignments of a compound with a bromophenyl group were investigated using computational methods and compared with experimental data . These analyses provide a foundation for understanding the molecular structure of 3'-Bromo-4'-morpholinoacetophenone, which would likely feature a bromophenyl ring attached to a morpholino group via an acetophenone linker.

Chemical Reactions Analysis

The chemical reactivity of bromoacetophenone derivatives is highlighted in several papers. For instance, 4'-bromoacetophenone analogs were investigated for their ability to generate monophenyl radicals and induce photocleavage of DNA . The reactivity of these compounds under light irradiation suggests that 3'-Bromo-4'-morpholinoacetophenone may also participate in photoinduced chemical reactions, potentially useful in biochemical applications such as nucleic acid modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives and morpholino-containing compounds are discussed in the literature. For example, the derivatization of carboxylic acids with 4'-bromophenacyl trifluoromethanesulfonate for high-performance liquid chromatography analysis indicates the utility of bromoacetophenone derivatives in analytical chemistry . Novel bromophenols, which share structural similarities with bromoacetophenone, were synthesized and evaluated for their antioxidant activities and enzyme inhibitory actions, suggesting potential biological applications . These studies imply that 3'-Bromo-4'-morpholinoacetophenone may have distinct physical and chemical properties that could be exploited in various scientific fields.

Safety And Hazards

The safety data sheet for a similar compound, 4-Morpholinoacetophenone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

1-(3-bromo-4-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGSRLSYOANMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650351
Record name 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-4'-morpholinoacetophenone

CAS RN

957066-05-6
Record name 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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